molecular formula C13H12 B165360 2-Methylbiphenyl CAS No. 643-58-3

2-Methylbiphenyl

Cat. No. B165360
CAS RN: 643-58-3
M. Wt: 168.23 g/mol
InChI Key: ALLIZEAXNXSFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06762330B2

Procedure details

In the drybox, 54.0 mg (0.303 mm) of (Me3C)2PH(S) (from Experiment 18), 83.4 mg (0.303 mm) of Ni(COD)2 and 10.0 mL of THF were loaded into a reactor (20 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperatureover a period of 10 min. After addition of 1.126 g (10.0 mm) of chlorobenzene, the resulting mixture was stirred for 5 min until the catalytic reaction was initiated by dropwise addition of 15 mL (15.0 mm, 1.0 M in THF) of o-tolylmagnesium chloride at room temperature over a period of 5 min. The resulting mixture was stirred at room temperature over 12 h before the reaction was quenched with 10.0 mL of H2O, and the mixture was diluted with 300 mL of Et2O. After separation of organic and aqueous phases, the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine, then dried over mgSO4, filtered and concentrated by rotary evaporation. The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether) to afford 0.96 g (57% yield) of 2-phenyltoluene.
[Compound]
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.126 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
C1COCC1.[C:6]1([CH3:14])[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Mg]Cl.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]>[C:6]1([C:14]2[CH:20]=[CH:21][CH:16]=[CH:17][C:18]=2[CH3:19])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
83.4 mg
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Cl)C
Step Three
Name
Quantity
1.126 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperatureover a period of 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(20 mL) equipped with a magnetic stir bar
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 5 min until the catalytic reaction
Duration
5 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature over 12 h before the reaction
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was quenched with 10.0 mL of H2O
ADDITION
Type
ADDITION
Details
the mixture was diluted with 300 mL of Et2O
CUSTOM
Type
CUSTOM
Details
After separation of organic and aqueous phases
WASH
Type
WASH
Details
the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine
CUSTOM
Type
CUSTOM
Details
dried over mgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06762330B2

Procedure details

In the drybox, 54.0 mg (0.303 mm) of (Me3C)2PH(S) (from Experiment 18), 83.4 mg (0.303 mm) of Ni(COD)2 and 10.0 mL of THF were loaded into a reactor (20 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperatureover a period of 10 min. After addition of 1.126 g (10.0 mm) of chlorobenzene, the resulting mixture was stirred for 5 min until the catalytic reaction was initiated by dropwise addition of 15 mL (15.0 mm, 1.0 M in THF) of o-tolylmagnesium chloride at room temperature over a period of 5 min. The resulting mixture was stirred at room temperature over 12 h before the reaction was quenched with 10.0 mL of H2O, and the mixture was diluted with 300 mL of Et2O. After separation of organic and aqueous phases, the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine, then dried over mgSO4, filtered and concentrated by rotary evaporation. The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether) to afford 0.96 g (57% yield) of 2-phenyltoluene.
[Compound]
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.126 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
C1COCC1.[C:6]1([CH3:14])[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Mg]Cl.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]>[C:6]1([C:14]2[CH:20]=[CH:21][CH:16]=[CH:17][C:18]=2[CH3:19])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
83.4 mg
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Cl)C
Step Three
Name
Quantity
1.126 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperatureover a period of 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(20 mL) equipped with a magnetic stir bar
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 5 min until the catalytic reaction
Duration
5 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature over 12 h before the reaction
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was quenched with 10.0 mL of H2O
ADDITION
Type
ADDITION
Details
the mixture was diluted with 300 mL of Et2O
CUSTOM
Type
CUSTOM
Details
After separation of organic and aqueous phases
WASH
Type
WASH
Details
the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine
CUSTOM
Type
CUSTOM
Details
dried over mgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.